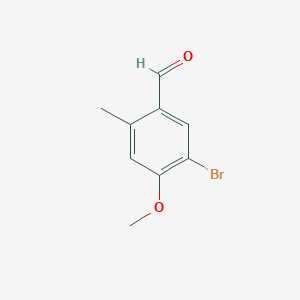

5-Bromo-4-methoxy-2-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-9(12-2)8(10)4-7(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWXXVBSCRRCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Reactions of 5 Bromo 4 Methoxy 2 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to undergo condensation, reduction, and oxidation reactions.

Condensation Reactions, including Knoevenagel Condensation

The Knoevenagel condensation is a classic organic reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. While this reaction is broadly applicable to a wide range of aromatic aldehydes bearing various substituents like halogens and methoxy (B1213986) groups, specific studies detailing the Knoevenagel condensation of 5-Bromo-4-methoxy-2-methylbenzaldehyde are not documented in the available literature. researchgate.net Generally, the reaction would be expected to proceed by reacting this compound with an active methylene compound such as malonic acid derivatives or ethyl cyanoacetate (B8463686) to yield a substituted alkene.

Schiff Base Formation and Related Iminations

Schiff bases, or imines, are formed through the reaction of a primary amine with an aldehyde or ketone. learncbse.in This is a fundamental reaction of the carbonyl group. The aldehyde functionality in this compound would be expected to readily react with primary amines under standard conditions (e.g., heating in a suitable solvent like ethanol (B145695) or methanol) to form the corresponding N-substituted imine. However, specific examples of Schiff base formation using this compound as the starting material are not described in the surveyed scientific papers.

Reductions and Oxidations at the Formyl Group

The formyl group of an aldehyde is readily oxidized to a carboxylic acid and reduced to a primary alcohol.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-Bromo-4-methoxy-2-methyl)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Studies on various substituted benzaldehydes confirm this general reactivity. tsijournals.com

Oxidation: Vigorous oxidation can convert the aldehyde group into a carboxylic acid, which would produce 5-Bromo-4-methoxy-2-methylbenzoic acid. Typical oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid, or Tollens' reagent. byjus.com

While these are standard transformations for benzaldehydes, specific kinetic or preparative studies focused on this compound have not been found.

Intermolecular and Intramolecular Hydroacylation of Alkenes

Hydroacylation involves the addition of the aldehyde C-H bond across a carbon-carbon double bond. This reaction can be catalyzed by transition metals, typically rhodium or ruthenium complexes. No literature was found describing either intermolecular or intramolecular hydroacylation reactions involving this compound.

Reactions at the Aromatic Ring System

The bromine atom on the aromatic ring serves as a handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Carbonylative Cross-Coupling Reactions (e.g., Stille Couplings)

The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. mdpi.comnih.govscispace.com A carbonylative version of this reaction incorporates a molecule of carbon monoxide to form a ketone. It is chemically plausible that the aryl bromide of this compound could undergo a carbonylative Stille coupling with an organostannane reagent in the presence of a palladium catalyst and a source of carbon monoxide. This would result in the formation of a ketone, with the bromo-substituent being replaced by a new acyl group.

While the Stille reaction has been successfully applied to other bromo-substituted aromatic aldehydes, such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, specific reports detailing its application to this compound are absent from the current body of scientific literature.

Intramolecular Heck Reactions

The presence of an aryl bromide moiety in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, including the intramolecular Heck (or Mizoroki-Heck) reaction. This reaction involves the coupling of an aryl halide with an alkene that is tethered to the same molecule, providing a powerful method for the construction of carbocyclic and heterocyclic ring systems. nih.govwikipedia.org

For an intramolecular Heck reaction to occur with this compound, an alkene-containing side chain must first be introduced to the molecule. This can be conceptually achieved by modifying the aldehyde or methyl groups. For instance, a Wittig-type reaction at the aldehyde could install an alkenyl group, which, if appropriately structured, could undergo a subsequent palladium-catalyzed cyclization onto the C5 position, displacing the bromide.

The general mechanism for the intramolecular Heck reaction begins with the oxidative addition of the aryl bromide to a palladium(0) catalyst. nih.govlibretexts.org This is followed by migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. The final step is typically a β-hydride elimination, which regenerates the alkene within the newly formed ring and restores the Pd(0) catalyst. nih.govlibretexts.org The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by factors such as the length and flexibility of the tether connecting the alkene to the aromatic ring. princeton.edu While intermolecular Heck reactions are typically limited to mono- and disubstituted olefins, intramolecular variants can successfully employ more substituted alkenes. libretexts.orgprinceton.edu

Table 1: Potential Intramolecular Heck Reaction of a this compound Derivative

| Feature | Description |

| Substrate Requirement | An alkene-containing side chain must be attached to the parent molecule. |

| Key Functional Group | C5-Bromo group acts as the halide component. |

| Catalyst | Typically a Palladium(0) complex, e.g., generated from Pd(OAc)₂ with phosphine (B1218219) ligands. |

| General Steps | 1. Oxidative addition of the C-Br bond to Pd(0). 2. Migratory insertion of the tethered alkene. 3. β-Hydride elimination to form the cyclic product. |

| Potential Outcome | Formation of fused carbocyclic or heterocyclic ring systems. |

Further Electrophilic Aromatic Substitutions

The aromatic ring of this compound is substituted with four groups that influence its reactivity towards further electrophilic aromatic substitution (EAS). The directing effects of these substituents determine the position of any incoming electrophile.

-OCH₃ (methoxy): A strongly activating, ortho, para-directing group.

-CH₃ (methyl): An activating, ortho, para-directing group.

-Br (bromo): A deactivating, ortho, para-directing group.

-CHO (aldehyde): A strongly deactivating, meta-directing group.

The position C6 is the only unsubstituted carbon on the ring. The directing effects of the existing substituents converge on this position. The powerful ortho, para-directing influence of the methoxy group (at C4) and the methyl group (at C2) strongly favors substitution at C6. Although the bromo and aldehyde groups are deactivating, their influence is overcome by the activating groups. Therefore, electrophilic attack is highly likely to occur at the C6 position.

Table 2: Analysis of Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | C1 | Deactivating | meta |

| -CH₃ | C2 | Activating | ortho, para |

| -OCH₃ | C4 | Activating | ortho, para |

| -Br | C5 | Deactivating | ortho, para |

| Predicted Site of Substitution | C6 | The most nucleophilic position due to the combined activating effects of the -CH₃ and -OCH₃ groups. |

Dearomatization Strategies for Functionalization

Information regarding specific dearomatization strategies for this compound is not extensively documented in the available literature. Dearomatization reactions are a class of transformations that convert a flat, aromatic system into a three-dimensional cyclic structure, often creating complex molecular architectures in a single step. For an electron-rich aromatic ring like the one in this compound (due to the methoxy and methyl groups), strategies such as Birch reduction or enzymatic dearomatization could be hypothetically considered, but would have to contend with the reactivity of the aldehyde group. Further research would be needed to explore viable dearomatization pathways for this specific substrate.

Transformations of the Methoxy Group

Demethylation and Ether Cleavage Reactions

The methoxy group at C4 can be cleaved to unveil a hydroxyl group, a common transformation in the synthesis of natural products and pharmaceutical agents. This O-demethylation is typically achieved under harsh conditions using strong acids or Lewis acids. chem-station.com

Common reagents for this purpose include boron tribromide (BBr₃), which is highly effective but must be handled with care, and strong Brønsted acids like 47% hydrobromic acid (HBr) at elevated temperatures. chem-station.com The mechanism with HBr involves protonation of the ether oxygen, followed by an Sₙ2 attack on the methyl group by a bromide ion. rsc.org Lewis acids like BBr₃ or aluminum chloride (AlCl₃) function by coordinating to the ether oxygen, which facilitates the cleavage of the methyl-oxygen bond. chem-station.comgoogle.com The choice of reagent can be critical to avoid unwanted side reactions with other functional groups on the molecule.

Table 3: Common Reagents for O-Demethylation

| Reagent | Type | Typical Conditions |

| Boron Tribromide (BBr₃) | Lewis Acid | Dichloromethane, low temperature (-78 °C to rt) |

| Hydrobromic Acid (HBr) | Brønsted Acid | 47% aqueous solution, high temperature (~130 °C) |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Dichloromethane or acetonitrile, heating |

| Pyridinium (B92312) Chloride | Acid Salt | High temperature (melt) |

Functionalization of the Methyl Group

Oxidation Reactions

The methyl group at the C2 position is a benzylic carbon, making it susceptible to oxidation. masterorganicchemistry.com The transformation of a benzylic methyl group into a carboxylic acid is a fundamental reaction in organic synthesis. chemistrysteps.com

Strong oxidizing agents such as hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this purpose. masterorganicchemistry.comchemistrysteps.com This reaction requires the presence of at least one benzylic hydrogen. The vigorous conditions necessary for this oxidation would also likely oxidize the aldehyde group at C1 to a carboxylic acid. Therefore, if selective oxidation of only the methyl group is desired, the aldehyde would first need to be protected (e.g., as an acetal). Alternatively, performing the oxidation without protection would likely yield the corresponding dicarboxylic acid, 4-bromo-5-methoxyisophthalic acid. Milder, more selective oxidation methods using catalysts and molecular oxygen have also been developed for benzylic oxidations, which could potentially offer a route to the corresponding alcohol or aldehyde, though this can be challenging to control. beilstein-journals.orgmdpi.com

Table 4: Potential Oxidation Products of the Methyl Group

| Oxidizing Agent | Aldehyde Group Status | Expected Product of Methyl Group | Overall Product |

| Hot KMnO₄ | Unprotected | Carboxylic Acid (-COOH) | 4-Bromo-5-methoxyisophthalic acid |

| Hot KMnO₄ | Protected (e.g., as acetal) | Carboxylic Acid (-COOH) | 4-Bromo-5-(protected aldehyde)-2-methoxybenzoic acid |

| Milder Reagents (e.g., IBX) | Unprotected/Protected | Alcohol (-CH₂OH) or Aldehyde (-CHO) | Potentially 5-Bromo-2-hydroxymethyl-4-methoxybenzaldehyde or 5-Bromo-4-methoxy-benzene-1,2-dicarbaldehyde |

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 5 Bromo 4 Methoxy 2 Methylbenzaldehyde

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and structural features of a molecule. The vibrational modes of 5-Bromo-4-methoxy-2-methylbenzaldehyde are determined by its constituent atoms and their bonding arrangement.

The IR and Raman spectra are predicted to be characterized by several key vibrational modes:

Aldehyde Group Vibrations : The aldehyde group (CHO) gives rise to highly characteristic bands. The C=O stretching vibration is one of the most intense bands in the IR spectrum and is expected to appear around 1700-1710 cm⁻¹. The aldehydic C-H stretching vibration typically appears as a doublet in the range of 2700-2900 cm⁻¹ due to Fermi resonance with an overtone of the C-H bending mode. missouri.edu The C-H in-plane bending mode of the aldehyde is anticipated around 1360-1390 cm⁻¹.

Aromatic Ring Vibrations : The benzene (B151609) ring exhibits several characteristic vibrations. The aromatic C-H stretching modes are typically found above 3000 cm⁻¹. The C-C stretching vibrations within the ring usually appear in the 1440-1625 cm⁻¹ region. docbrown.info In-plane and out-of-plane C-H bending vibrations also provide structural information.

Substituent Vibrations : The spectra will also feature vibrations from the methyl, methoxy (B1213986), and bromo substituents. The C-H stretching vibrations of the methyl and methoxy groups are expected in the 2850-3000 cm⁻¹ range. The C-O stretching of the methoxy group will likely produce a strong band around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Theoretical calculations using Density Functional Theory (DFT) can provide a reliable prediction of these vibrational frequencies. mdpi.com

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methyl/Methoxy C-H Stretch | 3000 - 2850 | Medium |

| Aldehyde C-H Stretch | 2900 - 2700 (doublet) | Weak |

| Carbonyl (C=O) Stretch | 1710 - 1700 | Strong |

| Aromatic C-C Stretch | 1625 - 1440 | Medium-Strong |

| Aldehyde C-H Bend | 1390 - 1360 | Medium |

| Methoxy C-O Stretch | 1250 - 1200 | Strong |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the chemical environment of ¹H (proton) and ¹³C nuclei.

¹H NMR Spectroscopy The predicted ¹H NMR spectrum of this compound would display distinct signals for each type of proton:

Aldehyde Proton (-CHO) : This proton is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of δ 9.8-10.3 ppm. rsc.org

Aromatic Protons (Ar-H) : The benzene ring has two protons. The proton at C3 (adjacent to the aldehyde and methyl groups) and the proton at C6 (adjacent to the bromine atom) are in different chemical environments and are expected to appear as two distinct singlets. Their chemical shifts will be influenced by the electronic effects of all substituents, likely appearing in the δ 7.0-8.0 ppm range.

Methoxy Protons (-OCH₃) : The three equivalent protons of the methoxy group will produce a sharp singlet, typically around δ 3.8-4.0 ppm. rsc.org

Methyl Protons (-CH₃) : The three equivalent protons of the methyl group attached to the ring will also generate a singlet, expected to be further upfield, around δ 2.4-2.7 ppm. rsc.org

¹³C NMR Spectroscopy The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to each unique carbon atom:

Carbonyl Carbon (C=O) : The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield, in the range of δ 190-195 ppm. rsc.org

Aromatic Carbons : The six aromatic carbons will have chemical shifts between δ 110-165 ppm. The carbons directly attached to substituents (C1, C2, C4, C5) will have their shifts significantly influenced. C4, attached to the electron-donating methoxy group, is expected to be shielded, while C5, attached to the electronegative bromine, will be deshielded. C1 (bearing the aldehyde) and C2 (bearing the methyl group) will also show characteristic shifts.

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group typically resonates around δ 55-60 ppm. researchgate.net

Methyl Carbon (-CH₃) : The methyl carbon attached to the aromatic ring is expected to have a chemical shift in the δ 18-22 ppm range. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity |

| Aldehyde | -CHO | 9.8 - 10.3 | Singlet |

| Aromatic | Ar-H (C3) | 7.0 - 8.0 | Singlet |

| Aromatic | Ar-H (C6) | 7.0 - 8.0 | Singlet |

| Methoxy | -OCH₃ | 3.8 - 4.0 | Singlet |

| Methyl | -CH₃ | 2.4 - 2.7 | Singlet |

| ¹³C NMR | Assignment | Predicted Shift (ppm) | |

| Carbonyl | C=O | 190 - 195 | |

| Aromatic | C1-CHO | 135 - 140 | |

| Aromatic | C2-CH₃ | 140 - 145 | |

| Aromatic | C3-H | 130 - 135 | |

| Aromatic | C4-OCH₃ | 160 - 165 | |

| Aromatic | C5-Br | 110 - 115 | |

| Aromatic | C6-H | 130 - 135 | |

| Methoxy | -OCH₃ | 55 - 60 | |

| Methyl | -CH₃ | 18 - 22 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the substituted benzene ring and the carbonyl group.

Two main types of electronic transitions are anticipated:

π → π* Transitions : These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring and carbonyl group. These are expected to result in strong absorption bands, likely below 300 nm.

n → π* Transitions : This lower-energy, lower-intensity transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* anti-bonding orbital. This transition gives rise to a weaker absorption band at a longer wavelength, typically above 300 nm. core.ac.uk

Table 3: Predicted UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~260-280 | High |

| n → π | ~320-340 | Low |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and structure.

For this compound (C₉H₉BrO₂), the molecular weight is approximately 229.07 g/mol . The key feature in its mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of nearly equal intensity at m/z values corresponding to [C₉H₉⁷⁹BrO₂]⁺ and [C₉H₉⁸¹BrO₂]⁺.

Common fragmentation pathways for substituted benzaldehydes include:

Loss of a hydrogen radical ([M-1]⁺) : Formation of a stable acylium ion by losing the aldehydic proton.

Loss of a formyl radical ([M-29]⁺) : Cleavage of the C-CHO bond to give the substituted phenyl cation.

Loss of a methyl radical ([M-15]⁺) : Fragmentation of the methoxy group.

Loss of carbon monoxide ([M-28]⁺) : This often occurs after an initial fragmentation, such as the loss of a hydrogen or formyl radical.

Table 4: Predicted Major Fragments in Mass Spectrum

| m/z Value | Ion Structure | Description |

| 228/230 | [C₉H₈BrO₂]⁺ | [M-H]⁺ |

| 213/215 | [C₈H₅BrO₂]⁺ | [M-CH₃]⁺ |

| 199/201 | [C₈H₆BrO]⁺ | [M-CHO]⁺ |

| 171/173 | [C₇H₆Br]⁺ | [M-CHO-CO]⁺ |

Computational Chemistry and Quantum Mechanical Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and electronic properties of molecules. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can be employed to determine the most stable geometric conformation (geometry optimization). nih.govrsc.org

The calculations would provide precise details on:

Bond Lengths : The C-C bond lengths in the aromatic ring, the C=O, C-O, C-Br, and C-C bonds of the substituents.

Dihedral Angles : The orientation of the aldehyde and methoxy groups relative to the plane of the benzene ring. It is expected that the heavy-atom skeleton of the molecule will be largely planar to maximize conjugation. mdpi.com

These optimized geometric parameters are crucial for calculating other properties, such as vibrational frequencies and electronic transitions, and for understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding chemical reactivity and electronic properties. nih.govresearchgate.net

HOMO : The HOMO acts as an electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy and methyl groups.

LUMO : The LUMO acts as an electron acceptor. The LUMO is likely to be centered on the electron-withdrawing aldehyde group and the aromatic ring.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to promote an electron from the HOMO to the LUMO. rsc.org This energy gap is also directly related to the electronic absorption spectrum of the molecule.

Computational analysis provides the energy values for these orbitals, allowing for the calculation of the energy gap and prediction of intramolecular charge transfer (ICT) characteristics. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (aldehyde, bromo) groups facilitates ICT upon electronic excitation.

Table 5: Predicted Quantum Chemical Parameters

| Parameter | Description | Predicted Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | High value indicates strong electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low value indicates strong electron-accepting ability |

| ΔE (LUMO-HOMO) | Energy Gap | Small gap indicates higher reactivity and potential for ICT |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, intramolecular interactions, and the stability of a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E2) associated with these interactions quantifies the extent of electron delocalization, which is crucial for molecular stability.

A typical data table from an NBO analysis would list the most significant donor-acceptor interactions and their corresponding stabilization energies.

Table 1: Illustrative NBO Analysis Data for this compound This table is illustrative as specific computational data is not available in the reviewed literature.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of Methoxy | π* (C-C) of Ring | Data not available |

| LP (O) of Aldehyde | π* (C-C) of Ring | Data not available |

| LP (Br) | σ* (C-C) of Ring | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting the reactive sites of a molecule. nih.gov It visualizes the electrostatic potential on the electron density surface, using a color spectrum to indicate charge distribution. nih.gov Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

In an MEP map of this compound, the most negative potential would be concentrated around the oxygen atom of the aldehyde group due to its high electronegativity and lone pairs. nih.gov This site would be the primary target for electrophiles. The area around the bromine atom would also exhibit negative potential. Conversely, positive potential would be located around the hydrogen atoms, particularly the aldehyde proton, making it susceptible to nucleophilic attack. The MEP map provides a clear, visual guide to the molecule's chemical reactivity. nih.gov

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can determine the fundamental vibrational modes of a molecule. nih.gov For this compound, key predicted frequencies would include the C=O stretching of the aldehyde group (typically expected around 1680-1700 cm⁻¹), C-H stretching vibrations of the aromatic ring and methyl group, C-O stretching of the methoxy group, and the C-Br stretching vibration at lower frequencies. nih.govresearchgate.net Comparing calculated frequencies with experimental FT-IR spectra helps in the precise assignment of vibrational bands. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table is illustrative as specific computational data is not available in the reviewed literature.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Aldehyde) | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch (Methyl) | Data not available |

| C-O Stretch (Methoxy) | Data not available |

NMR Chemical Shifts (¹H and ¹³C): Predicting ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation. For this compound, the aldehyde proton (-CHO) would be expected to have the largest ¹H chemical shift (downfield). The aromatic protons would appear in the aromatic region of the spectrum, with their specific shifts influenced by the electronic effects of the bromo, methoxy, and methyl substituents. The protons of the methoxy and methyl groups would appear further upfield. Similarly, ¹³C NMR shifts for the carbonyl carbon, aromatic carbons, and the methoxy/methyl carbons can be calculated to aid in spectral assignment.

Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound This table is illustrative as specific computational data is not available in the reviewed literature.

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| Aldehyde (-CHO) | Data not available | Data not available |

| Aromatic C-H | Data not available | Data not available |

| Methoxy (-OCH₃) | Data not available | Data not available |

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy)

Theoretical calculations can determine key thermodynamic properties of a molecule at different temperatures. These properties, including heat capacity (C°p,v), entropy (S°), and enthalpy (H°), are derived from the vibrational frequency calculations. This data is essential for understanding the stability of the molecule and predicting its behavior in chemical reactions under various thermal conditions. For instance, the relationship between these properties and temperature can be analyzed to determine the spontaneity and energy changes of reactions involving this compound.

Table 4: Illustrative Calculated Thermodynamic Properties for this compound at Standard Temperature (298.15 K) This table is illustrative as specific computational data is not available in the reviewed literature.

| Thermodynamic Property | Value |

|---|---|

| Heat Capacity (C°p,v) | Data not available |

| Entropy (S°) | Data not available |

Applications and Utility of 5 Bromo 4 Methoxy 2 Methylbenzaldehyde in Organic Synthesis

Precursor for Complex Molecular Architectures

The strategic placement of functional groups on the benzene (B151609) ring of 5-bromo-4-methoxy-2-methylbenzaldehyde makes it an ideal starting material for constructing intricate molecular structures. The aldehyde group provides a direct handle for forming new carbon-carbon and carbon-heteroatom bonds, while the bromo substituent is amenable to a variety of metal-catalyzed cross-coupling reactions, enabling the extension of the molecular scaffold.

Aromatic aldehydes are fundamental precursors for a multitude of heterocyclic systems, which form the core of many biologically active compounds.

Quinoline (B57606) Derivatives: The quinoline scaffold is a privileged structure in medicinal chemistry. nih.gov The synthesis of quinoline derivatives can be achieved through multi-component reactions involving substituted benzaldehydes. For instance, pyrimido[4,5-b]quinolines are prepared via the one-pot condensation of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. semanticscholar.orgnih.gov In this context, this compound can be employed to generate highly functionalized quinoline systems, where the bromo and methoxy (B1213986) substituents can be used to modulate the biological activity of the final product. semanticscholar.orgnih.gov

Benzothiazoles: While direct synthesis examples using this specific benzaldehyde (B42025) are not detailed, a general and robust method for benzothiazole (B30560) formation involves the condensation of an aromatic aldehyde with 2-aminothiophenol. This reaction pathway makes this compound a suitable precursor for producing substituted benzothiazoles, which are known for their diverse pharmacological properties.

Thiazolidinediones: 5-Arylidene-2,4-thiazolidinediones are a class of compounds extensively studied for their therapeutic potential, particularly in the treatment of diabetes mellitus. nih.gov These compounds are commonly synthesized via the Knoevenagel condensation between an aromatic aldehyde and the active methylene (B1212753) group of 2,4-thiazolidinedione. nih.govresearchgate.net This reaction is often catalyzed by a weak base like piperidine. researchgate.net this compound can readily participate in this reaction to yield the corresponding 5-benzylidene-2,4-thiazolidinedione derivative, a key intermediate for further synthetic elaboration. nih.govresearchgate.net

| Reactant 1 (Aldehyde) | Reactant 2 | Product Class | Reaction Type |

| Aromatic Aldehyde | 2,4-Thiazolidinedione | 5-Arylidene-2,4-thiazolidinedione | Knoevenagel Condensation |

| Aromatic Aldehyde | Dimedone, 6-Amino-1,3-dimethyluracil | Pyrimido[4,5-b]quinoline | Multi-component Reaction |

| Aromatic Aldehyde | 2-Aminothiophenol | Benzothiazole | Condensation/Cyclization |

Isoindolones: Isoindolone scaffolds are present in various biologically active molecules. The synthesis of these heterocycles can be approached through various pathways where substituted benzaldehydes act as foundational starting materials for constructing the necessary precursors for cyclization.

The aldehyde functionality is central to olefination and condensation reactions that form the basis for synthesizing stilbenes and chalcones, two classes of compounds with significant applications in materials science and pharmacology.

Substituted Stilbenes: Stilbenes (1,2-diphenylethenes) and their derivatives are recognized for their wide range of biological activities and importance in materials chemistry. nih.gov Several synthetic methods are available for their preparation from benzaldehydes. The Wittig reaction, which involves the reaction of an aldehyde with a phosphonium (B103445) ylide, and the Horner–Wadsworth–Emmons (HWE) reaction are common methods for producing stilbenes with high E-selectivity. nih.govwiley-vch.de Alternatively, palladium-catalyzed reactions like the Mizoroki-Heck reaction provide another route by coupling an aryl halide with a styrene (B11656) derivative, which can itself be prepared from a benzaldehyde. nih.gov this compound is an excellent substrate for these transformations, leading to highly substituted stilbenes. nih.govwiley-vch.de

Substituted Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological profiles. The most common method for their synthesis is the Claisen-Schmidt condensation, which is an aldol (B89426) condensation between a substituted benzaldehyde and an acetophenone (B1666503) in the presence of a base (e.g., NaOH, KOH) or acid catalyst. rasayanjournal.co.innih.gov This reaction is broadly applicable, and this compound can be readily condensed with various acetophenones to produce a library of novel chalcone (B49325) derivatives. researchgate.netresearchgate.net

| Starting Material | Reagent | Product | Reaction Name |

| This compound | Substituted Benzylphosphonium Ylide | Substituted Stilbene (B7821643) | Wittig Reaction |

| This compound | Substituted Acetophenone | Substituted Chalcone | Claisen-Schmidt Condensation |

Substituted benzaldehydes are pivotal starting materials in asymmetric synthesis for the creation of chiral molecules. The aldehyde group can be transformed into a chiral center through various stereoselective reactions. For example, asymmetric reduction of the aldehyde can produce chiral secondary alcohols. Similarly, asymmetric aldol reactions or allylation reactions using this compound as the electrophile can generate complex chiral intermediates with high enantiomeric purity. These chiral building blocks are invaluable in the synthesis of enantiomerically pure pharmaceuticals and other specialty chemicals. chemimpex.com

Role in Polymer Chemistry and Material Science

The functional groups on this compound allow it to be converted into monomers suitable for polymerization, contributing to the development of new materials with tailored properties.

A key application in polymer chemistry involves the conversion of this compound into a polymerizable monomer. researchgate.net This is typically achieved through a Knoevenagel condensation with an active methylene compound like isobutyl cyanoacetate (B8463686) or octyl cyanoacetate to form a trisubstituted ethylene, specifically a phenylcyanoacrylate. researchgate.netchemrxiv.org This resulting monomer, bearing the bromo, methoxy, and methyl substituents, can then undergo radical copolymerization with other monomers, such as styrene. researchgate.net The incorporation of this functionalized monomer into the polymer backbone can modify the properties of the resulting copolymer, such as its thermal behavior and solubility. researchgate.net

| Benzaldehyde Substituent | Monomer Type | Comonomer | Polymerization Method |

| 5-Bromo-2-methoxy | Isobutyl Phenylcyanoacrylate | Styrene | Radical Copolymerization |

| 5-Bromo-2-methoxy | Octyl Phenylcyanoacrylate | Styrene | Radical Copolymerization |

Intermediate in the Synthesis of Advanced Organic Materials

Beyond its role in polymer chains, this compound serves as an intermediate in the synthesis of advanced organic materials, such as those used in electronics and photonics. chemimpex.com For example, it can be used to construct complex stilbene derivatives, which are known to be building blocks for photosensitive polyimides (PSPIs). nih.gov These materials are crucial in the microelectronics industry for applications like liquid crystal displays. nih.gov The bromo- and methoxy-substituted framework can be elaborated through sequential reactions to build monomers that, when polymerized, yield materials with enhanced thermal stability and specific chemical resistance, making them suitable for high-performance applications. chemimpex.com

Mechanistic Investigations of Key Transformations Involving 5 Bromo 4 Methoxy 2 Methylbenzaldehyde

Elucidation of Reaction Pathways and Transition States

The primary reactive center of 5-Bromo-4-methoxy-2-methylbenzaldehyde is the electrophilic carbon of the aldehyde group. Therefore, a predominant reaction pathway for this molecule is nucleophilic addition to the carbonyl group. This reaction typically proceeds through a tetrahedral intermediate. The transition state leading to this intermediate involves the approach of the nucleophile to the carbonyl carbon, with a concomitant rehybridization of the carbon from sp² to sp³.

Another potential area of reactivity is the aromatic ring, which can undergo electrophilic aromatic substitution. However, the aldehyde group is deactivating and meta-directing, while the methoxy (B1213986) and methyl groups are activating and ortho-, para-directing. The bromo group is deactivating but also ortho-, para-directing. The ultimate regioselectivity of such a reaction would depend on the reaction conditions and the nature of the electrophile, arising from a complex interplay of these directing effects. The transition state for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies on related substituted benzaldehydes provide valuable data for predicting the reactivity of this compound. The rate of nucleophilic addition to the aldehyde is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect.

For instance, kinetic data for the addition of hydroxide (B78521) ions to various substituted benzaldehydes reveal a clear trend.

Table 1: Rate and Equilibrium Constants for the Addition of Hydroxide Ion to Substituted Benzaldehydes at 25°C rsc.org

| Substituent | k₁ (M⁻¹s⁻¹) | K (M⁻¹) |

| p-NO₂ | 1000 | 140 |

| m-Cl | 180 | 14 |

| p-Cl | 110 | 9.0 |

| H | 40 | 2.0 |

| p-CH₃ | 18 | 0.8 |

| p-OCH₃ | 8 | 0.3 |

k₁ represents the second-order rate constant for the forward reaction (addition of OH⁻), and K is the equilibrium constant for the reaction.

Similarly, the Wittig-Horner reaction, which involves the reaction of a phosphonate-stabilized carbanion with an aldehyde, is also influenced by substituents on the benzaldehyde (B42025).

Table 2: Rate Constants for the Wittig-Horner Reaction of Diethyl Benzylphosphonate with Substituted Benzaldehydes arkat-usa.org

| Substituent on Benzaldehyde | Temperature (°C) | Rate Constant, k (×10⁻⁵ M⁻¹s⁻¹) |

| p-NO₂ | 25.4 | 158.5 |

| m-NO₂ | 25.4 | 118.9 |

| p-Cl | 25.4 | 12.3 |

| H | 25.4 | 6.58 |

| p-CH₃ | 25.4 | 2.19 |

| p-OCH₃ | 25.4 | 1.10 |

Based on these trends, the substituents on this compound would have competing effects. The electron-withdrawing bromo group would be expected to increase the reaction rate, while the electron-donating methoxy and methyl groups would decrease it. The net effect on the reaction rate would depend on the balance of these electronic influences.

Stereochemical Aspects of Reactions

The aldehyde carbon in this compound is prochiral. This means that nucleophilic addition to the carbonyl group can occur from two different faces, the Re face and the Si face. If the incoming nucleophile is achiral and there are no other chiral influences, the reaction will produce a racemic mixture of two enantiomers.

However, if a chiral nucleophile is used, or if a chiral catalyst is employed, the reaction can proceed with facial selectivity, leading to an unequal formation of diastereomers and potentially a product with high enantiomeric excess. The degree of stereoselectivity would be governed by the steric and electronic interactions in the diastereomeric transition states. The substituents on the aromatic ring can influence the accessibility of the two faces of the carbonyl group, thereby affecting the stereochemical outcome of the reaction. For example, the ortho-methyl group in this compound could sterically hinder the approach of a nucleophile to one face of the aldehyde more than the other, potentially leading to some degree of diastereoselectivity in reactions with chiral reagents.

Influence of Substituents on Reaction Mechanisms

The substituents on the aromatic ring of this compound exert a significant influence on its reactivity through a combination of inductive and resonance effects, as well as steric hindrance.

Methoxy Group (at C4): The methoxy group is strongly electron-donating through resonance (+R) and weakly electron-withdrawing through its inductive effect (-I). The resonance effect dominates, making it an activating group for electrophilic aromatic substitution. For nucleophilic addition to the aldehyde, its electron-donating character would decrease the electrophilicity of the carbonyl carbon, thereby slowing down the reaction rate.

Methyl Group (at C2): The methyl group is electron-donating through its inductive effect (+I) and hyperconjugation. This makes it an activating group for electrophilic aromatic substitution. Similar to the methoxy group, its electron-donating nature would decrease the rate of nucleophilic addition to the aldehyde. Additionally, its position ortho to the aldehyde group introduces steric hindrance, which can further impede the approach of nucleophiles.

Future Research Directions and Emerging Opportunities in 5 Bromo 4 Methoxy 2 Methylbenzaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 5-Bromo-4-methoxy-2-methylbenzaldehyde often relies on multi-step procedures that can be inefficient and generate significant waste. A primary future objective is the development of novel synthetic routes that are both efficient and environmentally benign, aligning with the principles of green chemistry. rug.nlresearchgate.net

Research in this area could focus on:

Benign Reagents and Solvents: Investigating the use of less toxic and more sustainable reagents. This includes moving away from harsh halogenating agents and exploring greener alternatives. The use of ionic liquids as both catalyst and solvent is a promising strategy that has shown success in the synthesis of other substituted benzaldehydes, often leading to higher yields and shorter reaction times under microwave conditions. rsc.org

Atom Economy: Developing reactions that maximize the incorporation of atoms from the reactants into the final product. This involves prioritizing addition reactions over substitution reactions where possible and designing catalysts that enable high selectivity, thus minimizing the formation of byproducts.

Exploration of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to modern organic synthesis, and the development of new catalytic systems is crucial for improving the synthesis of this compound. Future research will likely target catalysts that offer superior control over regioselectivity and chemoselectivity while operating under milder conditions.

Key areas for exploration include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov This strategy could be applied to the synthesis of polysubstituted aldehydes, potentially offering novel pathways for introducing the required functional groups onto the aromatic ring with high precision. nih.gov

Transition Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established, there is an ongoing search for cheaper and more abundant metal catalysts, such as nickel or copper. polyu.edu.hk Research into Ni-catalyzed reductive coupling, for example, could provide new methods for C-C bond formation in the synthesis of complex benzaldehyde (B42025) derivatives. acs.org Optimizing catalyst and ligand systems is essential for controlling selectivity, especially in molecules with multiple potential reaction sites. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative, which is advantageous for applications where metal contamination is a concern. Amine-catalyzed reactions, for instance, have been used for the direct synthesis of p-methyl benzaldehyde from simple precursors and could be adapted for more complex targets. nih.gov

Table 1: Comparison of Emerging Catalytic Strategies

| Catalytic System | Potential Advantages for Synthesis | Key Research Focus |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reaction pathways. nih.gov | Development of photosensitizers, exploration of new bond formations. |

| Transition Metal Catalysis (e.g., Ni, Cu) | Cost-effective, unique reactivity compared to precious metals, high efficiency. polyu.edu.hk | Ligand design for selectivity control, understanding reaction mechanisms. |

| Organocatalysis | Metal-free products, environmentally benign, readily available catalysts. nih.gov | Enhancing catalytic activity, expanding substrate scope. |

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Applying these methods to this compound can accelerate the discovery of new synthetic routes and predict the properties of novel derivatives.

Future computational efforts could include:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's electronic structure, stability, and reactivity. nih.gov This knowledge can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the rational design of selective synthetic strategies. nih.gov For example, computational analysis has been successfully applied to understand the structure and vibrational properties of similar molecules like 5-Bromo-2-Hydroxybenzaldehyde. nih.gov

Reaction Outcome Prediction: Machine learning models are increasingly capable of predicting the major product of a chemical reaction given a set of reactants and conditions. acs.orgnih.gov Training these models on datasets containing reactions of substituted benzaldehydes could help chemists identify the most promising reaction conditions for synthesizing or functionalizing this compound, thereby reducing the need for extensive empirical screening. arxiv.orgarxiv.org

Virtual Screening: Computational methods can be used to design and evaluate a virtual library of derivatives based on the this compound scaffold. Predictive models can estimate properties like biological activity or material characteristics, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Table 2: Computational Approaches in Chemical Research

| Computational Method | Application to this compound | Desired Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of molecular orbitals, electrostatic potential, and vibrational frequencies. nih.gov | Understanding reactivity, predicting spectroscopic properties, guiding rational synthesis design. |

| Machine Learning (ML) | Predicting reaction outcomes, retrosynthetic analysis, identifying optimal conditions. acs.orgarxiv.org | Accelerating reaction discovery, minimizing experimental effort, designing efficient synthetic pathways. |

| Molecular Docking | Simulating the interaction of derivatives with biological targets (e.g., proteins). | Identifying potential therapeutic applications, guiding drug design efforts. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from the laboratory bench to larger-scale production necessitates scalable and safe technologies. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. researchgate.net

Future opportunities in this domain involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound. Flow reactors provide superior heat and mass transfer, which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic or rapid reactions. researchgate.net This technology is also highly scalable, allowing for seamless transition from lab-scale synthesis to pilot-plant production.

Automated Synthesis Platforms: Utilizing automated synthesizers can significantly accelerate the synthesis of both the target compound and a library of its derivatives for screening purposes. nih.govsigmaaldrich.com These platforms can perform multi-step syntheses with minimal human intervention, enabling high-throughput experimentation to quickly explore structure-activity relationships. researchgate.net Automated systems can handle a variety of reaction classes relevant to the synthesis of complex aldehydes, including cross-coupling and reductive amination. sigmaaldrich.com

The integration of these advanced platforms promises to enhance the efficiency, safety, and reproducibility of synthesizing this compound and its analogues, thereby facilitating its broader application in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-4-methoxy-2-methylbenzaldehyde, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via bromination of a methoxy-substituted benzaldehyde precursor under controlled conditions. For example, analogous brominated benzaldehydes (e.g., 2-bromo-4-hydroxy-5-methoxybenzaldehyde) are prepared by reacting phenolic intermediates with brominating agents in methanol at room temperature, followed by purification via recrystallization . Key factors include stoichiometric control of bromine donors, reaction time (~30 minutes to 5 days), and solvent selection (e.g., methanol for solubility and stability) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze /-NMR to verify substitution patterns (e.g., methoxy, bromine, and aldehyde protons).

- X-ray Diffraction (XRD) : Resolve crystal packing and bond configurations. For related brominated benzaldehydes, XRD reveals trans-configurations at double bonds and hydrogen-bonding networks (e.g., O–H⋯O/N interactions) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water if exposed. Remove contaminated clothing immediately .

- Storage : Keep in airtight containers in dry, ventilated areas to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in Schiff base formation?

- Methodological Answer : The aldehyde group reacts with amines to form Schiff bases, but steric and electronic effects from substituents (e.g., bromine’s electron-withdrawing nature) modulate reactivity. Optimize reaction pH (~neutral) and solvent polarity (e.g., methanol) to enhance imine bond formation. For example, 2-bromo-4-hydroxy-5-methoxybenzaldehyde reacts with 4-methoxyaniline in methanol at room temperature, yielding stable Schiff bases with π-π interactions and hydrogen-bonded crystal lattices .

Q. What strategies address regioselectivity challenges when synthesizing derivatives of this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control bromine placement.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., aldehyde) with acetals during functionalization .

- Computational Modeling : Predict substituent effects on reaction pathways using DFT calculations to guide experimental design .

Q. How can this compound serve as a precursor in coordination chemistry or catalysis?

- Methodological Answer : The compound’s aldehyde and methoxy groups act as ligands for metal centers. For example:

- Metal Complex Synthesis : React with transition metals (e.g., Cu, Fe) to form complexes for catalytic applications.

- Supramolecular Assembly : Leverage hydrogen bonds (e.g., O–H⋯N) and π-stacking to design metal-organic frameworks (MOFs) with tailored porosity .

Q. What are the stability limitations of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Avoid temperatures >100°C to prevent decomposition.

- Light Sensitivity : Store in amber vials to minimize photodegradation.

- Moisture Control : Use desiccants in storage environments, as hydrolysis of the aldehyde group can occur in humid conditions .

Data Contradiction and Knowledge Gap Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for brominated benzaldehyde derivatives?

- Methodological Answer : Variability often arises from:

- Purity of Starting Materials : Use HPLC-grade reagents to minimize side reactions.

- Workup Techniques : Compare column chromatography vs. recrystallization efficiency.

- Ambient Conditions : Control humidity and oxygen levels during reactions .

Q. Why is ecological toxicity data scarce for this compound, and how can this gap be addressed?

- Methodological Answer : Limited regulatory requirements for research-grade chemicals contribute to data gaps. To fill this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.